molecular formula C17H13N5O2S B15104132 N-[3-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide

N-[3-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide

Cat. No.: B15104132
M. Wt: 351.4 g/mol
InChI Key: LIPKLDOMPRPSHQ-UHFFFAOYSA-N
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Description

N-[3-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to a naphthalene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment to Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction.

    Formation of Naphthalene-2-sulfonamide: The naphthalene-2-sulfonamide moiety is synthesized separately, often starting from naphthalene through sulfonation and subsequent amination.

    Coupling Reaction: The final step involves coupling the tetrazole-phenyl intermediate with the naphthalene-2-sulfonamide under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The phenyl and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[3-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and sensors.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

Mechanism of Action

The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonamide: Lacks the tetrazole ring but shares the naphthalene sulfonamide moiety.

    Tetrazole-phenyl derivatives: Compounds with a tetrazole ring attached to a phenyl group but lacking the naphthalene sulfonamide moiety.

Uniqueness

N-[3-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide is unique due to the combination of the tetrazole ring and naphthalene sulfonamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H13N5O2S

Molecular Weight

351.4 g/mol

IUPAC Name

N-[3-(tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide

InChI

InChI=1S/C17H13N5O2S/c23-25(24,17-9-8-13-4-1-2-5-14(13)10-17)19-15-6-3-7-16(11-15)22-12-18-20-21-22/h1-12,19H

InChI Key

LIPKLDOMPRPSHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC(=CC=C3)N4C=NN=N4

Origin of Product

United States

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